molecular formula C19H24N2O2 B5776597 2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5776597
M. Wt: 312.4 g/mol
InChI Key: AMSDNFIZMJCGQZ-UHFFFAOYSA-N
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Description

2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a phenoxyphenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 3-phenoxybenzyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenoxyphenyl group can be reduced under specific conditions to yield a more saturated compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]acetic acid.

Scientific Research Applications

2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the ethanol moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol
  • 2-[4-(4-bromophenyl)piperazin-1-yl]ethanol
  • 2-[4-(2-chlorophenyl)piperazin-1-yl]ethanol

Uniqueness

2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the phenoxyphenyl group, which can impart distinct pharmacological properties compared to other piperazine derivatives. This structural feature may enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-14-13-20-9-11-21(12-10-20)16-17-5-4-8-19(15-17)23-18-6-2-1-3-7-18/h1-8,15,22H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSDNFIZMJCGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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